caseanigrescen A

Description

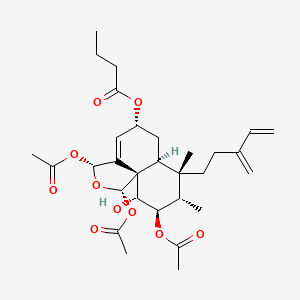

Caseanigrescen A is a clerodane diterpenoid first isolated from the leaves and flowers of Casearia nigrescens in the rainforests of Madagascar . Its molecular formula, C₃₀H₄₂O₁₀, was determined via HRFABMS, and its structure was elucidated using ¹H and ¹³C NMR spectroscopy, supported by 2D NMR experiments (COSY, HMBC) . The compound features a clerodane skeleton with acetylated hydroxyl groups at C-3, C-6, and C-15, and a distinctive γ-lactone ring . This compound exhibits notable cytotoxicity against the A2780 human ovarian cancer cell line, with an IC₅₀ of 1.4 µM, surpassing the activity of the positive control actinomycin D (IC₅₀: 0.0008–0.0024 µM) . Its specific optical rotation ([α]D³⁰ +45.3°) and UV/IR spectral data further distinguish it from structural analogs .

Properties

Molecular Formula |

C30H42O10 |

|---|---|

Molecular Weight |

562.6 g/mol |

IUPAC Name |

[(1S,3R,5R,6aS,7S,8S,9R,10R,10aS)-1,3,9-triacetyloxy-10-hydroxy-7,8-dimethyl-7-(3-methylidenepent-4-enyl)-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] butanoate |

InChI |

InChI=1S/C30H42O10/c1-9-11-24(34)39-21-14-22-27(37-19(6)32)40-28(38-20(7)33)30(22)23(15-21)29(8,13-12-16(3)10-2)17(4)25(26(30)35)36-18(5)31/h10,14,17,21,23,25-28,35H,2-3,9,11-13,15H2,1,4-8H3/t17-,21+,23+,25-,26+,27+,28-,29-,30-/m1/s1 |

InChI Key |

GFJLYOYUCCNCHS-XAOZSVRPSA-N |

Isomeric SMILES |

CCCC(=O)O[C@@H]1C[C@H]2[C@]([C@@H]([C@H]([C@@H]([C@]23[C@@H](O[C@@H](C3=C1)OC(=O)C)OC(=O)C)O)OC(=O)C)C)(C)CCC(=C)C=C |

Canonical SMILES |

CCCC(=O)OC1CC2C(C(C(C(C23C(OC(C3=C1)OC(=O)C)OC(=O)C)O)OC(=O)C)C)(C)CCC(=C)C=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Caseagrewiifolin B and Caseanigrescen D

- Caseagrewiifolin B (from C. grewiifolia) shares a clerodane backbone but lacks acetyl groups at C-3 and C-13.

- Caseanigrescen D (also found in C.

Caseargrewiins A–D

These analogs (from C. sylvestris) feature modified side chains and exhibit moderate antitubercular activity (MIC: 12.5–25.0 µg/mL against Mycobacterium tuberculosis), contrasting with this compound’s cancer-specific effects .

Mechanistic and Selectivity Insights

- This compound’s acetyl groups may enhance binding to cancer-specific proteins, such as topoisomerase II, while Caseanigrescen D’s deoxy groups could increase non-specific hydrophobic interactions, explaining its broader cytotoxicity .

- Caseagrewiifolin B’s selectivity arises from its ability to induce apoptosis via mitochondrial pathways in cancer cells, sparing normal cells due to differences in redox regulation .

Tables

Table 1. NMR Data for this compound and Analogs (Key Positions)

| Position | This compound (δH, δC) | Caseanigrescen B (δH, δC) | Caseanigrescen C (δH, δC) |

|---|---|---|---|

| C-3 | 1.62 (H), 27.1 (C) | 1.84 (H), 27.2 (C) | 1.72 (H), 27.1 (C) |

| C-7 | 3.41 (H), 72.5 (C) | 3.38 (H), 71.8 (C) | 3.40 (H), 72.3 (C) |

Table 2. Cytotoxicity of Clerodane Diterpenoids

| Compound | A2780 (Ovarian) | KB (Oral) | HepG-2 (Liver) | Selectivity Index (Cancer/Normal) |

|---|---|---|---|---|

| This compound | 1.4 µM | Not tested | Not tested | Not reported |

| Caseagrewiifolin B | Not tested | 6.2 µM | 7.0 µM | >10 (NIH/3T3) |

| Caseanigrescen D | Not tested | 0.5 µM | 0.3 µM | ~1 (No selectivity) |

Q & A

Q. Table 1: Cytotoxicity Data from Related Compounds

| Compound | KB (IC50, μM) | HepG-2 (IC50, μM) | Selectivity (Cancer vs. Normal) |

|---|---|---|---|

| Caseanigrescen D | 7.1 | 6.8 | None observed |

| Caseagrewifolin B | 6.2 | 7.0 | High selectivity |

Advanced Research Question: How can researchers resolve contradictions in cytotoxicity data between structurally similar diterpenoids?

Methodological Answer:

Contradictions often arise from stereochemical variations or cell line-specific responses . To address this:

Compare molecular docking results with target proteins (e.g., tubulin or topoisomerases) to identify binding affinity differences.

Use metabolomics to assess intracellular metabolite changes, which may reveal divergent mechanisms of action.

Validate selectivity via apoptosis assays (e.g., Annexin V staining) and ROS detection in both cancer and normal cells .

Example: Caseagrewifolin B exhibited selective cytotoxicity, while caseanigrescen D did not, suggesting minor structural modifications (e.g., hydroxyl group positioning) significantly impact bioactivity .

Advanced Research Question: What strategies are effective for designing experiments to study the biosynthesis pathway of this compound?

Methodological Answer:

Transcriptome sequencing of the host plant (Casearia spp.) to identify candidate genes (e.g., diterpene synthases).

Isotopic labeling (e.g., <sup>13</sup>C-glucose) to trace precursor incorporation in cell cultures.

CRISPR/Cas9 knockouts of putative biosynthetic genes to confirm their role in diterpenoid production .

Challenges:

- Low natural abundance of this compound necessitates scaling up tissue cultures or heterologous expression in microbial systems.

Basic Research Question: How should researchers contextualize findings on this compound within existing literature?

Methodological Answer:

Conduct a systematic review of cytotoxic diterpenoids from Casearia species, emphasizing gaps in mechanistic data.

Use bibliometric tools (e.g., VOSviewer) to map trends in diterpenoid research and identify understudied cancer types.

Compare IC50 values across studies to benchmark potency (e.g., caseanigrescen D’s IC50 of 6.8 μM vs. paclitaxel’s 0.1 nM) .

Advanced Research Question: What analytical techniques are critical for detecting impurities or degradation products in this compound samples?

Methodological Answer:

- LC-HRMS for high-resolution mass detection of trace impurities.

- Stability studies under varied pH/temperature conditions with HPLC-UV monitoring.

- NMR-based metabolomics to identify degradation byproducts and ensure sample integrity for biological assays .

Basic Research Question: How can researchers ensure reproducibility in cytotoxicity studies of this compound?

Methodological Answer:

Standardize cell culture conditions (e.g., passage number, serum concentration).

Report IC50 calculations with error margins and statistical tests (e.g., Student’s t-test).

Include positive controls (e.g., doxorubicin) to validate assay performance across experiments .

Q. Table 2: Minimum Reporting Standards for Cytotoxicity Studies

| Parameter | Requirement |

|---|---|

| Cell Line Authentication | STR profiling or COI sequencing |

| Assay Replicates | ≥3 technical and biological replicates |

| Data Normalization | Relative to vehicle-only controls |

Advanced Research Question: What computational tools are recommended for predicting this compound’s drug-likeness and ADMET properties?

Methodological Answer:

- SwissADME or pkCSM to predict solubility, bioavailability, and cytochrome P450 interactions.

- Molecular dynamics simulations (e.g., GROMACS) to assess membrane permeability.

- DEREK Nexus for toxicity risk assessment (e.g., hepatotoxicity) based on structural alerts .

Limitations:

- Predictive models may not account for plant-specific metabolite modifications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.